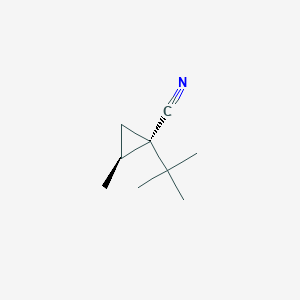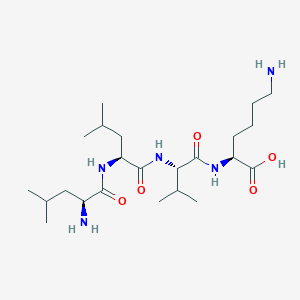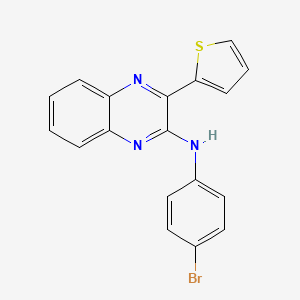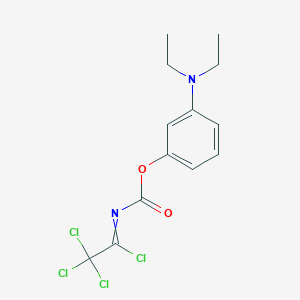
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with the (1S,2S) configuration indicating the specific spatial arrangement of its substituents. The presence of a tert-butyl group and a nitrile group further distinguishes this compound, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated reaction systems can further optimize the production, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2S)-2-methoxycyclohexanol: Used as a chiral intermediate in the synthesis of β-lactam antibiotics.
Uniqueness
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, a tert-butyl group, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
827342-52-9 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-7-5-9(7,6-10)8(2,3)4/h7H,5H2,1-4H3/t7-,9-/m0/s1 |
Clave InChI |
LHTZMCJWQCZSGK-CBAPKCEASA-N |
SMILES isomérico |
C[C@H]1C[C@@]1(C#N)C(C)(C)C |
SMILES canónico |
CC1CC1(C#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)


![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)

![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)

![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
